1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one
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Overview
Description
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol This compound is characterized by the presence of an amino group, a bromomethyl group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one can be achieved through a multi-step processThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of nitro or nitroso compounds.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The amino group can form hydrogen bonds and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-(chloromethyl)phenyl)propan-2-one
- 1-(3-Amino-4-(fluoromethyl)phenyl)propan-2-one
- 1-(3-Amino-4-(iodomethyl)phenyl)propan-2-one
Uniqueness
1-(3-Amino-4-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[3-amino-4-(bromomethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12BrNO/c1-7(13)4-8-2-3-9(6-11)10(12)5-8/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
SKDNURZMWYZYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CBr)N |
Origin of Product |
United States |
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